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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the conservation of the Matrix protein 1

(M1) 58-66 amino acid sequence across various influenza virus strains. The M1 protein is a

crucial structural component of the influenza virus, and the 58-66 region, with the sequence

GILGFVFTL, is a well-documented, immunodominant cytotoxic T-lymphocyte (CTL) epitope,

particularly in individuals expressing the HLA-A*02:01 allele.[1][2] Understanding the extent of

its conservation is paramount for the development of universal influenza vaccines and novel

antiviral therapies targeting this epitope.

Data Presentation: Quantitative Analysis of M1 (58-
66) Conservation
The M1 (58-66) epitope is highly conserved across Influenza A virus strains.[1][2] Analysis of

available sequence data from various influenza A subtypes, as well as Influenza B and C

viruses, reveals the following conservation rates for the canonical GILGFVFTL sequence.
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Influenza Virus
Type

Strain/Subtype
Examples

Number of
Sequences
Analyzed
(Approx.)

Conservation
of M1 (58-66)
Sequence
(GILGFVFTL)

Key Amino
Acid
Variations

Influenza A
H1N1, H3N2,

H5N1
>1000 >90%

Sporadic single

amino acid

substitutions

have been

reported.[3]

H1N1 (pdm09) >500 High (>95%)

Highly conserved

since the 2009

pandemic.

Avian H5N1 ~900 ~79-92%

Variations at

different

positions have

been observed.

[3][4]

Influenza B

Victoria and

Yamagata

lineages

Representative

Strains
Not Conserved

The

corresponding

region in

Influenza B M1

protein shows

significant

divergence.

Influenza C
Representative

Strains

Representative

Strains
Not Conserved

The M1 protein

of Influenza C is

substantially

different from

that of Influenza

A.

Experimental Protocols
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Protocol 1: Amplification and Sequencing of the
Influenza A M1 Gene
This protocol outlines the methodology for the specific amplification and sequencing of the

influenza A virus M1 gene to determine the sequence of the 58-66 region.

1. RNA Extraction:

Viral RNA is extracted from clinical samples (e.g., nasopharyngeal swabs) or virus-infected

cell culture supernatants using a commercial viral RNA extraction kit, following the

manufacturer's instructions.

2. Primer Design for M1 Gene Amplification:

Degenerate primers targeting conserved regions of the influenza A M1 gene are designed to

ensure broad reactivity across different subtypes.[5]

Forward Primer Example: 5'-AGCAAAAGCAGGTAGATATTG-3'

Reverse Primer Example: 5'-AATCCGCTCATAGGGAGTC-3'

Note: Primer sequences should be validated against a comprehensive database of influenza

A M1 sequences.

3. One-Step Reverse Transcription-Polymerase Chain Reaction (RT-PCR):

A one-step RT-PCR is performed to reverse transcribe the viral RNA and amplify the M1

gene cDNA in a single reaction.

Reaction Mixture:

5 µL of extracted viral RNA

1 µL of each primer (10 µM)

12.5 µL of 2x One-Step RT-PCR Master Mix

Nuclease-free water to a final volume of 25 µL
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Thermocycling Conditions:

Reverse Transcription: 50°C for 30 minutes

Initial Denaturation: 95°C for 15 minutes

40 cycles of:

Denaturation: 94°C for 30 seconds

Annealing: 55°C for 30 seconds

Extension: 72°C for 1 minute

Final Extension: 72°C for 10 minutes

4. PCR Product Purification and Sanger Sequencing:

The amplified PCR product is visualized on an agarose gel to confirm the correct size

(approximately 759 bp for the full M1 coding region).

The PCR product is then purified using a commercial PCR purification kit.

Sanger sequencing is performed on the purified product using the same forward and reverse

primers used for amplification.[6][7]

Protocol 2: Bioinformatics Analysis of M1 (58-66)
Sequence Conservation
This protocol describes the computational workflow to analyze the conservation of the M1 (58-

66) sequence.

1. Sequence Retrieval:

Influenza A, B, and C M1 protein sequences are retrieved from public databases such as the

NCBI Influenza Virus Database and the Influenza Research Database (IRD).[8][9]

2. Multiple Sequence Alignment (MSA):

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3669369/
https://www.researchgate.net/publication/237061153_Simplified_Large-Scale_Sanger_Genome_Sequencing_for_Influenza_AH3N2_Virus
https://www.ncbi.nlm.nih.gov/genomes/FLU/Database/nph-select.cgi
https://www.jcvi.org/research/influenza-research-database-ird
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The retrieved M1 protein sequences are aligned using a multiple sequence alignment tool

such as Clustal Omega.[10][11]

Parameters: Default parameters are generally sufficient for closely related viral proteins. For

more divergent sequences, adjusting the gap opening and extension penalties may be

necessary.

3. Conservation Analysis:

The aligned sequences are visually inspected in an alignment viewer to assess the

conservation of the 58-66 region (corresponding to GILGFVFTL in the reference sequence).

The percentage of sequences that perfectly match the canonical GILGFVFTL epitope is

calculated.
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Caption: MHC Class I antigen presentation pathway of the influenza M1 (58-66) epitope.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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